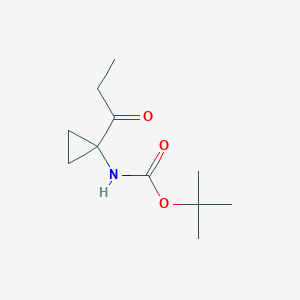

tert-butyl N-(1-propanoylcyclopropyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-propanoylcyclopropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-5-8(13)11(6-7-11)12-9(14)15-10(2,3)4/h5-7H2,1-4H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXYGTPEWSAMSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1(CC1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformational Chemistry of Tert Butyl N 1 Propanoylcyclopropyl Carbamate Derivatives

Chemical Transformations Involving the Carbamate (B1207046) Functionality

The carbamate group, specifically the Boc protecting group, is central to many synthetic strategies involving this molecule. Its primary role is to mask the nucleophilicity of the amine, but its reactivity is key to subsequent derivatization.

Deprotection Strategies for the Boc Group

The removal of the Boc group is a common and critical step in the synthesis of derivatives, unmasking the primary amine for further reactions. The acid-lability of the tert-butyl carbamate is its most exploited feature. total-synthesis.commasterorganicchemistry.com Strong acids readily cleave the C-O bond, generating a transient tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free amine. masterorganicchemistry.com

A variety of acidic reagents can be employed, ranging from strong protic acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid to Lewis acids. organic-chemistry.org The choice of reagent and conditions can be tailored to the sensitivity of other functional groups within the molecule. However, a significant drawback of acid-mediated deprotection is the potential for side reactions caused by the electrophilic tert-butyl cation, which can alkylate nucleophilic sites on the substrate or in the reaction mixture. total-synthesis.com To mitigate this, scavenger reagents like anisole (B1667542) or thiophenol are often added to trap the cation. total-synthesis.com

To circumvent the harshness of strong acids, several milder deprotection methods have been developed. For instance, oxalyl chloride in methanol (B129727) has been reported as an effective reagent for removing the N-Boc group under non-aqueous, room temperature conditions, proceeding through a proposed electrophilic activation of the carbamate carbonyl.

Furthermore, basic conditions can be employed, particularly for substrates sensitive to acid. Aqueous methanolic potassium carbonate, for example, has been shown to be an effective deprotecting agent for N-Boc protected heteroarenes. acs.org Thermolytic methods, sometimes assisted by microwave irradiation in solvents like 2,2,2-trifluoroethanol (B45653) (TFE), offer another alternative that avoids both acidic and basic reagents. acs.org

Table 1: Selected Reagents for Boc Deprotection

| Reagent Class | Specific Reagent(s) | Typical Conditions | Notes |

| Strong Acids | Trifluoroacetic Acid (TFA) | Neat or in CH₂Cl₂ | Highly effective; scavenger may be needed. masterorganicchemistry.com |

| Hydrochloric Acid (HCl) | In dioxane, ethyl acetate, or methanol | Common and cost-effective. | |

| Lewis Acids | Cerium(III) chloride | In acetonitrile | Can offer selectivity over other ester groups. organic-chemistry.org |

| Mild Reagents | Oxalyl Chloride / Methanol | CH₂Cl₂ or MeOH, room temp | Avoids strong acid, good for sensitive substrates. |

| Basic Conditions | Potassium Carbonate (K₂CO₃) | Aqueous Methanol, reflux | Useful for acid-sensitive molecules. acs.org |

| Thermal | Heat (Thermolysis) | High temperature (e.g., 180°C) or in TFE/HFIP | Can be performed neat or in specific solvents. masterorganicchemistry.comacs.org |

Derivatization at the Nitrogen Atom

Once the Boc group is removed to yield 1-amino-1-propanoylcyclopropane, the resulting primary amine is a potent nucleophile, opening a vast array of possibilities for derivatization. The lone pair of electrons on the nitrogen atom can readily attack a variety of electrophiles.

Standard amine chemistry can be applied to introduce new functionalities.

Acylation: The amine can be acylated using acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides. This is a robust and highly general transformation.

Alkylation: Reaction with alkyl halides or sulfonates can introduce alkyl groups, leading to secondary or tertiary amines. However, overalkylation is a common side reaction, which can be controlled by using reductive amination.

Reductive Amination: A highly effective method for forming secondary amines involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB). nih.gov This one-pot procedure is highly selective and avoids the issue of overalkylation. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides, which are stable functional groups found in many biologically active compounds.

Derivatization for Analysis: Specific reagents can be used to derivatize the amine for analytical purposes. For example, reaction with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) attaches a fluorescent tag, enhancing detection sensitivity in mass spectrometry and chromatography.

Reactions of the Cyclopropyl (B3062369) Ring System

The cyclopropane (B1198618) ring is a strained three-membered carbocycle that possesses unique reactivity. The high degree of p-character in its C-C bonds allows it to behave similarly to a double bond in certain reactions, making it susceptible to ring-opening under various conditions.

Ring-Opening Reactions and Rearrangements

The inherent strain energy of the cyclopropyl ring (approx. 27.5 kcal/mol) is the driving force for a variety of ring-opening reactions. These transformations can be initiated by acids, electrophiles, radicals, or transition metals.

For N-cyclopropyl amides, treatment with a Lewis acid such as aluminum chloride (AlCl₃) can induce a ring-opening rearrangement to afford N-(2-chloropropyl)amides or cyclize to form 5-methyl-2-oxazolines. acs.orgacs.org In superacidic media, protonation can lead to cleavage of either the vicinal (C1-C2) or distal (C2-C3) bond of the cyclopropane ring, depending on the substitution pattern and the ability of adjacent groups to stabilize the resulting carbocationic intermediates. nih.gov

Radical-initiated reactions also provide a pathway to ring-opening. The addition of a radical species to the ketone or an adjacent group can generate a cyclopropyl-substituted radical, which can undergo rapid ring-opening to form a more stable, linear alkyl radical. nih.gov This intermediate can then be trapped or participate in subsequent cyclization events. For example, SmI₂-catalyzed coupling reactions of cyclopropyl ketones with alkenes or alkynes proceed via a ketyl radical intermediate that triggers fragmentation of the cyclopropane ring, leading to the formation of five-membered rings. acs.orgnih.gov

Transition metal catalysis offers another powerful tool for activating the C-C bonds of the cyclopropyl ring. Nickel complexes, for instance, can catalyze the ring-opening and subsequent cross-coupling of cyclopropyl ketones with organozinc reagents and silyl (B83357) chlorides to yield 1,3-difunctionalized products. nih.gov

Table 2: Examples of Cyclopropyl Ring-Opening Reactions

| Reaction Type | Reagent(s) / Conditions | Resulting Structure(s) | Driving Force / Intermediate |

| Lewis Acid-Induced | AlCl₃ | N-(2-chloropropyl)amides, Oxazolines | Ring strain release, aziridine (B145994) intermediate. acs.orgacs.org |

| Superacid-Promoted | CF₃SO₃H | Linear alkyl cations | Protonation and cleavage to relieve strain. nih.gov |

| Radical-Mediated | SmI₂ / Alkene | Substituted cyclopentanols | Ring strain release, ketyl radical formation. acs.orgnih.gov |

| Transition Metal-Catalyzed | Ni(COD)₂ / Organozinc | γ-substituted silyl enol ethers | Oxidative addition to C-C bond. nih.gov |

Functionalization of the Cyclopropyl Moiety

Direct functionalization of the cyclopropyl ring without ring-opening is more challenging but synthetically valuable. Such transformations typically rely on the activation of C-H bonds on the ring. While specific examples for tert-butyl N-(1-propanoylcyclopropyl)carbamate are not extensively documented, principles from related systems can be applied.

For instance, in derivatives of N-Boc-cyclopropylamines containing activating groups like an alkynyl substituent, it is possible to achieve selective deprotonation (lithiation) of a C-H bond on the ring, allowing for the introduction of various electrophiles. This demonstrates that if an appropriate activating group is present or installed, the cyclopropyl C-H bonds can be rendered reactive.

Reactivity of the Propanoyl Group

The propanoyl group features an electrophilic carbonyl carbon, which is a primary site for nucleophilic attack, and α-protons that can be removed under basic conditions to form an enolate. This dual reactivity allows for a wide range of chemical transformations.

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by a variety of nucleophiles, including organometallic reagents (e.g., Grignard or organolithium reagents) and hydrides. youtube.comyoutube.com Such reactions, after an aqueous workup, convert the ketone into a tertiary alcohol.

Reduction: The ketone can be selectively reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Asymmetric transfer hydrogenation (ATH) using chiral ruthenium catalysts can achieve this transformation enantioselectively, providing access to chiral alcohol derivatives. researchgate.net

Oxidation (Baeyer-Villager): The propanoyl group can undergo a Baeyer-Villiger oxidation when treated with a peroxyacid (e.g., m-CPBA). This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons, converting the ketone into an ester. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For the propanoyl group, migration of the ethyl group would be favored over the cyclopropyl group, which has a very low migratory aptitude, leading to the formation of a cyclopropyl propanoate ester. pitt.eduacs.org

α-Functionalization: The protons on the carbon atom adjacent to the carbonyl (the α-carbon of the ethyl group) are acidic and can be removed by a suitable base to form an enolate. This enolate nucleophile can then react with various electrophiles (e.g., alkyl halides, aldehydes) to form new C-C bonds at the α-position. acs.orgspringernature.com This allows for the elongation or branching of the propanoyl side chain. Care must be taken to choose conditions that are compatible with the carbamate and cyclopropyl functionalities.

The reactivity of the propanoyl group is a cornerstone for modifying the side chain of the molecule, enabling the synthesis of a diverse library of analogs with altered steric and electronic properties.

Nucleophilic Additions and Condensations

The propanoyl group features an electrophilic carbonyl carbon, which is a prime target for nucleophilic attack. This reaction is a cornerstone of ketone chemistry, leading to the formation of a tetrahedral alkoxide intermediate that is typically protonated to yield an alcohol. openstax.org Aldehydes are generally more reactive than ketones in nucleophilic additions for both steric and electronic reasons. openstax.orgshaalaa.com

A wide array of nucleophiles can be expected to react with this compound at the carbonyl center. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a new carbon-nucleophile bond and a tertiary alcohol upon workup. libretexts.org

Expected Nucleophilic Addition Reactions:

| Nucleophile Type | Reagent Example | Expected Product |

| Hydride Reagents | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | tert-butyl N-(1-(1-hydroxypropyl)cyclopropyl)carbamate |

| Organometallic Reagents | Grignard Reagents (R-MgBr), Organolithium Reagents (R-Li) | tert-butyl N-(1-(1-hydroxy-1-R-propyl)cyclopropyl)carbamate |

| Cyanide | Hydrogen Cyanide (HCN), Sodium Cyanide (NaCN) | tert-butyl N-(1-(1-cyano-1-hydroxypropyl)cyclopropyl)carbamate |

| Enolates (Aldol Condensation) | Aldehydes/Ketones with base (e.g., NaOH, LDA) | β-hydroxy ketone adduct |

| Wittig Reagents | Ylides (Ph₃P=CHR) | Alkene (e.g., tert-butyl N-(1-(pent-2-en-3-yl)cyclopropyl)carbamate) |

| Primary Amines | R-NH₂ | Imine derivative |

This table is based on the general reactivity of ketones and does not represent experimentally verified reactions for this specific compound.

Condensation reactions, such as the aldol (B89426) condensation, are also anticipated. In the presence of a base, another enolizable carbonyl compound can form a nucleophilic enolate, which can then attack the propanoyl ketone of the title compound.

Alpha-Functionalization of the Ketone

The carbon atom adjacent to the ketone (the α-carbon) in the propanoyl group possesses acidic protons. A suitable base can deprotonate this position to form a nucleophilic enolate intermediate. This enolate can then react with various electrophiles, leading to the formation of a new bond at the α-position. This is a fundamental strategy for constructing carbon-carbon and carbon-heteroatom bonds. nih.govspringernature.com

The process typically involves two key steps:

Enolate Formation: A base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), removes an α-proton.

Electrophilic Quench: The resulting enolate attacks an electrophile (E⁺).

Potential Alpha-Functionalization Reactions:

| Electrophile Type | Reagent Example | Expected Product Class |

| Alkyl Halides | Methyl iodide (CH₃I), Benzyl bromide (BnBr) | α-alkylated ketone |

| Halogens | Bromine (Br₂), N-Bromosuccinimide (NBS) | α-halogenated ketone |

| Aldehydes/Ketones | Benzaldehyde, Acetone | α-(β-hydroxyalkyl) ketone |

| Acyl Halides | Acetyl chloride (CH₃COCl) | β-diketone |

| Michael Acceptors | α,β-Unsaturated ketones/esters | 1,5-dicarbonyl compound |

This table outlines potential reactions based on established principles of ketone alpha-functionalization.

Strategies such as oxidative umpolung, which reverses the polarity of the α-position, could also be employed to introduce nucleophiles at this site, further expanding the synthetic possibilities. acs.org

Interplay of Carbamate, Cyclopropyl, and Propanoyl Functional Groups

Steric Effects: The tert-butyloxycarbonyl (Boc) group is sterically demanding. Its bulk can hinder the approach of nucleophiles or reagents to the adjacent ketone and the face of the cyclopropyl ring. This steric hindrance could influence the stereochemical outcome of reactions at the carbonyl carbon.

Electronic Effects:

Boc Group: The N-Boc group is generally considered electron-withdrawing, which can slightly increase the acidity of the α-protons on the propanoyl chain, potentially facilitating enolate formation. The Boc group itself is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, but is readily cleaved under acidic conditions. researchgate.netorganic-chemistry.org

Cyclopropyl Ring: The cyclopropane ring possesses significant strain energy and has a high degree of s-character in its C-C bonds, giving it electronic properties that resemble those of a double bond. This can influence the adjacent ketone's reactivity. The ring itself can be activated towards ring-opening reactions, particularly with transition metal catalysis or under conditions that form radical anions. nih.govnih.govrsc.org The strain of the ring provides a thermodynamic driving force for such transformations. nih.gov The interaction between the cyclopropyl ring and the ketone may stabilize radical anion intermediates, facilitating certain redox reactions. acs.orgacs.org

Reactivity Modulation:

The N-Boc group serves as a crucial protecting group, allowing for selective transformations on the ketone moiety without interference from the amine. For instance, the ketone could be reduced or subjected to Grignard addition under conditions where the Boc group remains intact. Subsequent treatment with acid (e.g., trifluoroacetic acid) would then reveal the free amine.

Conversely, reaction conditions intended to modify the cyclopropyl ring, such as certain transition-metal-catalyzed C-C bond activations, must be chosen carefully to avoid unintended reactions at the ketone. Lewis acid additives, sometimes used to activate cyclopropyl ketones towards ring-opening, could potentially coordinate to the carbonyl oxygen of the propanoyl group. nih.gov

Mechanistic Investigations of Reactions Involving the Compound

Elucidation of Reaction Pathways in Cyclopropyl (B3062369) Carbamate (B1207046) Formation

The formation of the carbamate linkage is a cornerstone of modern organic synthesis, particularly in the context of protecting amine functionalities. The synthesis of cyclopropyl carbamates, such as the title compound, can be achieved through several established mechanistic pathways, often adapted to accommodate the specific properties of the cyclopropylamine (B47189) precursor.

One common pathway involves the reaction of a 1-propanoylcyclopropylamine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This reaction typically proceeds via a nucleophilic attack of the amine's nitrogen atom on one of the electrophilic carbonyl carbons of the anhydride (B1165640). The mechanism involves the formation of a tetrahedral intermediate which then collapses, eliminating tert-butanol (B103910) and carbon dioxide to yield the stable tert-butyl carbamate. The presence of a base is often required to deprotonate the amine, increasing its nucleophilicity, or to neutralize the acidic byproduct.

Another significant route is the Curtius rearrangement, which transforms a carboxylic acid into a carbamate. nih.gov For the synthesis of tert-butyl N-(1-propanoylcyclopropyl)carbamate, this would begin with a corresponding cyclopropyl carboxylic acid. The acid is converted into an acyl azide (B81097), which upon heating, undergoes rearrangement with the loss of dinitrogen gas to form an isocyanate intermediate. This highly reactive isocyanate is then trapped by tert-butanol to furnish the final carbamate product. nih.gov This method is valued for its tolerance of various functional groups. organic-chemistry.org

The kinetics of carbamate formation have been studied extensively, revealing that the rate-limiting step can vary. For reactions involving weakly basic amines, carbon-nitrogen bond formation is often rate-determining. researchgate.net In contrast, for more basic amines, proton transfer steps may become rate-limiting. researchgate.net The specific electronic environment of the 1-propanoylcyclopropylamine would influence which regime governs its reactivity.

| Pathway | Key Intermediate | Reagents | Description |

| Acylation | Tetrahedral Intermediate | (Boc)₂O, Base | Nucleophilic attack of the cyclopropylamine on di-tert-butyl dicarbonate. |

| Curtius Rearrangement | Isocyanate | Acyl azide, Heat, t-BuOH | Thermal decomposition of an acyl azide to an isocyanate, which is then trapped by tert-butanol. nih.gov |

| CO₂ Fixation | Carbamic Acid | CO₂, Amine, Halide, Base | A three-component coupling involving the amine, carbon dioxide, and an alkyl halide. organic-chemistry.org |

Mechanistic Aspects of Cyclopropyl Ring Transformations

The three-membered ring of the cyclopropyl group is characterized by significant ring strain, making it susceptible to a variety of ring-opening and rearrangement reactions. These transformations are often mechanistically distinct from those of acyclic or larger ring systems.

One major area of investigation is the behavior of cyclopropylamines under pyrolytic conditions. Computational studies on the gas-phase pyrolysis of cyclopropylamine have shown that the reaction proceeds through a stepwise process. conicet.gov.ar The initial and rate-determining step is the ring-opening of the cyclopropane (B1198618) ring, which can occur through competitive biradical and carbene mechanisms to yield intermediates like 1-aminopropene and 1-propanimine. conicet.gov.ar Above approximately 500 K, the biradical mechanism is thought to predominate. conicet.gov.ar

Radical cations are also key intermediates in the ring-opening of cyclopropylamines. Electron spin resonance (ESR) studies have been instrumental in elucidating the mechanism of these transformations. acs.org Single electron transfer (SET) from the nitrogen atom can initiate the ring-opening process, leading to a distonic radical cation where the charge and radical centers are separated. The subsequent cleavage of a carbon-carbon bond in the cyclopropyl ring is a key step in this pathway.

Furthermore, transition metal-catalyzed reactions can induce unique transformations of the cyclopropyl ring. For instance, tandem Heck-ring-opening reactions of alkenyl cyclopropyl diols have been studied to understand the mechanistic details of regio- and stereoselectivity. nih.gov These studies, combining experimental results with DFT calculations, reveal the dual role of hydroxyl groups in directing the reaction outcome and governing the selectivity of the cyclopropane ring-opening. nih.gov While not directly involving a carbamate, these findings provide a mechanistic framework applicable to related cyclopropyl systems.

Studies on the Role of the tert-Butyl Group in Reactivity and Selectivity

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis, and its influence extends beyond simple steric protection. researchgate.net The bulky tert-butyl substituent creates significant steric hindrance around the carbamate nitrogen, which can direct the regioselectivity of reactions at other sites of the molecule.

The electronic nature of the Boc group also plays a critical role. The carbonyl group withdraws electron density from the nitrogen atom, reducing its nucleophilicity and basicity compared to the parent amine. However, the lone pair on the nitrogen can still participate in resonance with the carbonyl, giving the N-C bond partial double-bond character. This electronic effect influences the reactivity of adjacent functional groups. For example, in Diels-Alder reactions, a Boc-amino group attached to a diene can act as an electron-donating substituent, influencing the reaction's speed and selectivity. nih.gov

A defining characteristic of the Boc group is its lability under acidic conditions. researchgate.net The mechanism of deprotection involves protonation of either the carbonyl oxygen or the ester oxygen of the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide. researchgate.net This acid sensitivity is a key feature used in multi-step syntheses, but it also means that the Boc group is incompatible with strongly acidic reaction conditions, which can lead to undesired side reactions. researchgate.net

| Feature | Mechanistic Implication | Effect on Reactivity/Selectivity |

| Steric Bulk | Hinders approach to the nitrogen atom. | Directs reagents to less hindered sites; can influence conformational preferences. |

| Electronic Effect | Reduces nitrogen nucleophilicity via electron withdrawal. | Prevents N-alkylation and other side reactions at the nitrogen center. organic-chemistry.org |

| Acid Lability | Cleavage via formation of a stable tert-butyl cation. | Allows for selective deprotection under mild acidic conditions; generates isobutene as a potential byproduct. researchgate.net |

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving cyclopropyl systems. These methods provide detailed information about reaction pathways, transition state geometries, and activation energies that are often difficult to obtain through experimental means alone.

For the pyrolysis of cyclopropylamine, DFT and ab initio calculations have been used to map out the potential energy surface. conicet.gov.ar These studies support a stepwise process, identifying the competitive biradical and carbene pathways for the initial ring-opening and calculating the corresponding activation barriers. The calculated Arrhenius equation from these studies shows excellent agreement with experimental data. conicet.gov.ar

DFT calculations have also been employed to understand the stereochemical outcomes of reactions. In asymmetric [3+2] photocycloadditions of cyclopropylamines, theoretical studies have detailed the mechanism of enantioinduction. rsc.org By modeling the transition states for the key radical addition and cyclization steps, researchers can rationalize the observed high diastereoselectivity and enantioselectivity, attributing them to specific non-covalent interactions like hydrogen bonding with a chiral catalyst. rsc.org

In the context of transition metal-catalyzed ring-opening, DFT studies have shed light on the mechanism governing regio- and stereoselectivity. nih.gov For the tandem Heck–cyclopropane ring-opening, calculations have helped to understand the role of directing groups and the steric effects of substituents in determining which C-C bond of the cyclopropane ring is cleaved. nih.gov These computational approaches allow for a detailed, atomistic-level understanding of reaction mechanisms, guiding the design of new synthetic methods and catalysts.

Synthetic Utility and Applications in Complex Molecule Synthesis

Role as a Key Intermediate in Organic Synthesis

Tert-butyl N-(1-propanoylcyclopropyl)carbamate serves as a highly adaptable intermediate in organic synthesis. Its structure contains a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which allows for the selective unmasking of the amine functionality under acidic conditions. This feature enables chemists to perform reactions at other sites of the molecule without interference from the amino group, which can then be deprotected for subsequent transformations.

The presence of a propanoyl group introduces a ketone, a versatile functional group that can undergo a wide array of chemical reactions. These include nucleophilic additions, reductions to secondary alcohols, and condensations with various reagents. The cyclopropane (B1198618) ring, a strained three-membered carbocycle, imparts unique conformational constraints and reactivity to the molecule. It can participate in ring-opening reactions under specific conditions, providing access to linear alkyl chains with defined stereochemistry.

The synthesis of this compound can be envisioned through the acylation of a commercially available precursor, tert-butyl (1-aminocyclopropyl)carbamate, with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a non-nucleophilic base. This straightforward synthetic accessibility further enhances its utility as a key intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO₃ |

| Molecular Weight | 227.30 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in most organic solvents |

| Boiling Point | Not determined |

| Melting Point | Not determined |

Precursors to Biologically Active Molecules (e.g., 1-aminocyclopropanol (B1218379) derivatives)

One of the significant applications of this compound is its role as a precursor to biologically active molecules, particularly 1-aminocyclopropanol derivatives. The reduction of the ketone in the propanoyl group yields a secondary alcohol, specifically a 1-(1-(Boc-amino)cyclopropyl)propan-1-ol. Subsequent deprotection of the Boc group would afford the corresponding 1-aminocyclopropanol derivative.

Derivatives of 1-aminocyclopropanecarboxylic acid (ACC), a close structural relative, are known to exhibit a range of biological activities, including acting as modulators of N-methyl-D-aspartate (NMDA) receptors in the central nervous system. The introduction of a hydroxyl group and an additional alkyl chain, as would be the case starting from the title compound, can significantly influence the pharmacological profile of the resulting molecule. These modifications can affect properties such as receptor binding affinity, metabolic stability, and bioavailability.

The ability to generate a chiral center at the newly formed alcohol provides an opportunity for the synthesis of stereochemically pure compounds, which is often crucial for achieving desired biological activity and minimizing off-target effects.

Table 2: Potential Transformations of this compound

| Reagent(s) | Transformation | Product Type |

| 1. Strong Acid (e.g., TFA) 2. Acylating agent | Deprotection and N-acylation | N-acylated 1-aminocyclopropyl propan-1-one |

| NaBH₄ or LiAlH₄ | Ketone reduction | 1-(1-(Boc-amino)cyclopropyl)propan-1-ol |

| Hydrazine (B178648) (H₂NNH₂) | Condensation | Dihydropyrazole derivative |

| Hydroxylamine (B1172632) (H₂NOH) | Condensation | Isoxazoline derivative |

| Grignard reagent (R-MgX) | Nucleophilic addition to ketone | Tertiary alcohol |

| Wittig reagent (Ph₃P=CHR) | Olefination of ketone | Alkene |

Applications in the Synthesis of Carbocyclic and Heterocyclic Systems

The unique structural features of this compound make it a valuable precursor for the synthesis of various carbocyclic and heterocyclic systems.

Carbocyclic Systems: The cyclopropyl (B3062369) ketone moiety can undergo ring-expansion reactions under thermal or photochemical conditions, or in the presence of Lewis acids. Such reactions can lead to the formation of larger carbocycles, such as cyclobutanone (B123998) or cyclopentanone (B42830) derivatives, which are common structural motifs in many natural products and synthetic compounds.

Heterocyclic Systems: The propanoyl group's ketone is a key handle for the construction of a variety of heterocycles. For instance, condensation of the ketone with dinucleophiles like hydrazine or its derivatives can lead to the formation of five-membered nitrogen-containing heterocycles such as pyrazoles or pyrazolines. Similarly, reaction with hydroxylamine can yield isoxazoles or isoxazolines. Furthermore, after deprotection of the Boc group, the resulting primary amine can be utilized in cyclization reactions to form a range of nitrogen-containing heterocycles, such as pyrrolidines or piperidines, depending on the reaction partner.

Potential in Stereoselective Synthesis

This compound holds significant potential for applications in stereoselective synthesis. The reduction of the prochiral ketone of the propanoyl group can generate a new stereocenter, leading to the formation of two diastereomers of the corresponding secondary alcohol. By employing chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands (e.g., CBS reagents), it is possible to achieve high levels of stereoselectivity, favoring the formation of one diastereomer over the other.

This stereocontrol is of paramount importance in the synthesis of chiral drugs and other biologically active molecules, where often only one enantiomer or diastereomer exhibits the desired therapeutic effect. The resulting chiral alcohol can then be carried forward in a synthetic sequence, with its stereochemistry influencing the stereochemical outcome of subsequent reactions.

Moreover, if the synthesis of the starting tert-butyl (1-aminocyclopropyl)carbamate is performed in an enantioselective manner, the resulting chiral, non-racemic this compound can serve as a chiral building block for the asymmetric synthesis of more complex molecules.

Q & A

Basic Research Questions

Q. How can the synthesis of tert-butyl N-(1-propanoylcyclopropyl)carbamate be optimized for high yield and purity?

- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 0–5°C for cyclopropane ring formation) and solvent polarity. Use anhydrous dichloromethane or THF to minimize hydrolysis of the carbamate group. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and purify via flash chromatography (silica gel, gradient elution). Intermediate characterization by -NMR (e.g., cyclopropyl proton signals at δ 1.2–1.5 ppm) ensures structural fidelity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR to confirm cyclopropane geometry (e.g., coupling constants for adjacent cyclopropyl protons) and carbamate functionality (C=O at ~155 ppm in -NMR).

- IR : Detect carbonyl stretches (C=O at ~1700 cm) and N-H vibrations (~3300 cm).

- Mass Spectrometry : ESI-MS for molecular ion ([M+H] expected m/z ~270) and fragmentation patterns .

Q. How should researchers handle stability issues during storage?

- Methodological Answer : Store under inert atmosphere (N) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture (hydrolysis of the carbamate group) and strong acids/bases. Confirm stability via periodic HPLC analysis (C18 column, retention time ~8.5 min in acetonitrile/water 60:40) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Key metrics: R-factor <5%, bond length accuracy ±0.01 Å. Compare experimental data (e.g., cyclopropane dihedral angles) with DFT-optimized structures (B3LYP/6-31G*). Discrepancies >0.1 Å may indicate stereochemical misassignment or lattice strain .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces (EPS) and identify electrophilic sites (e.g., carbamate carbonyl). Solvent effects (PCM model for THF/water) and transition-state analysis (IRC) predict hydrolysis pathways. Validate with kinetic experiments (UV-Vis monitoring at 240 nm) .

Q. How do analytical methods differentiate between batch-to-batch impurities?

- Methodological Answer : Employ UPLC-MS/MS (Waters ACQUITY) with a BEH C18 column (1.7 µm). Detect impurities (e.g., de-tert-butylated byproduct) via MRM transitions (m/z 214 → 170). Quantify using external calibration curves (R >0.99). Cross-validate with -NMR integration of impurity peaks .

Q. What strategies mitigate cyclopropane ring strain during functionalization?

- Methodological Answer : Use strain-release reagents (e.g., Rh(OAc)) for selective C-H activation. Monitor ring-opening side reactions via -NMR (disappearance of cyclopropyl protons). Optimize steric protection by introducing bulky ligands (e.g., triphenylphosphine) .

Data Analysis and Contradictions

Q. How should conflicting solubility data in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Conduct phase-solubility studies (shake-flask method) at 25°C. For DMSO (high solubility: ~50 mg/mL), confirm via saturation concentration tests. For hexane (low solubility: <0.1 mg/mL), use nephelometry to detect colloidal suspensions. Reconcile discrepancies by analyzing solvent polarity indices (e.g., Hansen parameters) .

Q. What experimental controls validate the absence of residual catalysts in final products?

- Methodological Answer : ICP-MS for metal traces (e.g., Pd <1 ppm in cross-coupling reactions). Use colorimetric assays (e.g., Ellman’s reagent for thiol-containing catalysts) and spike recovery tests (90–110% recovery) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.